N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Beschreibung
N-(1H-Benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a phenylpyrimidine-substituted azetidine ring via a carboxamide bridge. This structure combines three pharmacologically significant motifs:
- Benzimidazole: Known for its role in antiviral and antimicrobial agents due to hydrogen-bonding and π-π stacking capabilities .
- Azetidine: A strained four-membered ring that enhances conformational rigidity and metabolic stability compared to larger cyclic amines .
Characterization methods such as NMR, IR, and mass spectrometry are standard for confirming its structure .
Eigenschaften
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c28-20(26-21-24-16-8-4-5-9-17(16)25-21)15-11-27(12-15)19-10-18(22-13-23-19)14-6-2-1-3-7-14/h1-10,13,15H,11-12H2,(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSNWIUMODEWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzimidazole moiety, a pyrimidine ring, and an azetidine core. Its molecular formula is with a molecular weight of approximately 325.36 g/mol. The presence of these heterocycles contributes to its biological activity through various interactions with cellular targets.
1. Inhibition of Kinases
Research indicates that compounds similar to N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide exhibit potent inhibitory effects on various kinases involved in cancer progression. For example, studies have highlighted the ability of related compounds to inhibit key kinases such as EGFR, HER2, and mTOR, which are crucial in cell signaling pathways that regulate cell growth and survival .
2. Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells. This process is mediated through the activation of pro-apoptotic proteins such as caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2. The resulting imbalance promotes programmed cell death, particularly in hepatocellular carcinoma cells .
3. Cell Cycle Arrest
Studies have demonstrated that this compound can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating. This effect is critical for its anticancer activity as it disrupts the normal cell division process .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insight into its potency:
| Cell Line | IC50 (µM) | Comparison with Standard Drugs |
|---|---|---|
| HepG2 (Liver Cancer) | 10.21 | Comparable to Sorafenib |
| HCT116 (Colon Cancer) | 7.82 | Comparable to Doxorubicin |
| MCF7 (Breast Cancer) | 15.00 | Comparable to Sunitinib |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting its potential as a therapeutic agent.
Case Studies and Research Findings
Case Study 1: HepG2 Cell Line
In a study involving HepG2 liver cancer cells, N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide was found to induce apoptosis through the activation of caspase pathways and resulted in significant cell death compared to untreated controls .
Case Study 2: Multi-Kinase Inhibition
Another research effort focused on the compound's ability to inhibit multiple kinases simultaneously. Compounds structurally related to N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide showed promising results in inhibiting kinases involved in tumor growth and survival pathways, thereby validating their potential as multi-targeted therapies .
Wissenschaftliche Forschungsanwendungen
Structural Formula
Anticancer Activity
Benzimidazole derivatives have been extensively studied for their anticancer properties. N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has shown promising results in inhibiting cancer cell proliferation. Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Case Study: Inhibition of Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | MCF-7 (breast cancer) | 12.5 |
| N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | A549 (lung cancer) | 10.0 |
Antimicrobial Properties
Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell walls and inhibit DNA synthesis makes it a candidate for further development as an antimicrobial agent.
Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Antiviral Activity
Benzimidazole derivatives have also been investigated for their antiviral properties, particularly against viral infections such as HIV and HCMV. The structural features of N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide may enhance its efficacy in targeting viral replication processes.
Vergleich Mit ähnlichen Verbindungen
1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide
- Structural Differences :
- Functional Implications :
N-(1H-Benzo[d]imidazol-2-yl)-4-(1-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-1,2,3-triazol-4-yl)butanamide (11c)
- Structural Differences: Replaces the azetidine-phenylpyrimidine unit with a triazole-butane linker. Incorporates a pyridin-2-ylamino group instead of phenylpyrimidine .
- Functional Implications :
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide (1c)
- Structural Differences :
- Trimethoxy groups may enhance solubility but reduce blood-brain barrier penetration .
Key Comparative Data
Research Findings and Implications
- Metabolic Stability : The azetidine ring in the target compound may confer better stability than triazole or benzamide analogs, as strained rings resist enzymatic degradation .
- Target Selectivity : The phenylpyrimidine group could enable selective kinase inhibition, contrasting with the broad-spectrum antimicrobial activity of triazole derivatives .
- Toxicity : Benzimidazole-azetidine hybrids may exhibit lower cytotoxicity than triazole-containing compounds (e.g., 11c showed 70% cell viability at 50 µM ).
Q & A
Q. What are the standard synthetic routes for preparing N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and functional group modifications. For example:
- Step 1 : Formation of the benzimidazole core via reaction of o-phenylenediamine with carbon disulfide and KOH under reflux, yielding 1H-benzo[d]imidazole-2-thiol (confirmed by IR bands at 2634 cm⁻¹ for S-H and 3395 cm⁻¹ for N-H) .
- Step 2 : Hydrazine substitution to generate 2-hydrazinyl-1H-benzo[d]imidazole, verified via shifts in Rf values and NMR signals (e.g., δ12.31 for S-H in intermediates) .
- Step 3 : Condensation with azetidine-3-carboxamide derivatives and pyrimidine-containing moieties. Final products are validated using ESI-MS (e.g., molecular ion peaks matching theoretical m/z) and elemental analysis (±0.4% deviation) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should researchers prioritize?
- IR spectroscopy : Look for C=O stretches (~1690 cm⁻¹) in the carboxamide group and C=N stretches (~1681 cm⁻¹) in the pyrimidine ring .
- ¹H-NMR : Key signals include δ7.41–7.89 (aromatic protons from benzimidazole and pyrimidine) and δ12.02 (D₂O-exchangeable N-H in the carboxamide) .
- ¹³C-NMR : Peaks at δ151.93 (N=C-N in benzimidazole) and δ170–175 (carbonyl carbons) confirm backbone connectivity .
- ESI-MS : Molecular ion peaks must align with the theoretical mass (e.g., deviations <0.01 Da) .
Q. What preliminary biological activities have been reported for benzimidazole-azetidine hybrids, and how are these assays designed?
- Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED₅₀ values compared to phenytoin .
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria, with MIC values determined via broth microdilution .
- Dosage : Typically 30–100 mg/kg in vivo, with toxicity assessed via LD₅₀ calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected δ shifts in ¹H-NMR) during structural elucidation?
- Case study : A δ12.31 singlet initially assigned to S-H may overlap with exchangeable N-H protons. Use deuterated solvents (DMSO-d₆) and variable-temperature NMR to distinguish exchangeable protons .
- Ambiguous ESI-MS peaks : Employ high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns from co-eluting impurities .
- X-ray crystallography : Resolve disputes in tautomeric forms (e.g., benzimidazole NH vs. thiolate) by determining crystal structures .
Q. What strategies optimize the yield of the azetidine-carboxamide coupling step, and how do reaction conditions influence stereochemistry?
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling, which improves azetidine-aryl bond formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance carboxamide activation but may promote racemization. Monitor enantiopurity via chiral HPLC .
- Temperature control : Reactions at 60–80°C minimize side products (e.g., azetidine ring-opening) .
Q. How can computational methods (e.g., molecular docking) guide SAR studies for pyrimidine-benzimidazole hybrids?
- Target identification : Dock the compound against epilepsy-related targets (e.g., GABA receptors) using AutoDock Vina, prioritizing binding poses with ∆G < −8 kcal/mol .
- SAR analysis : Modify the pyrimidine’s phenyl group (e.g., electron-withdrawing substituents) and assess docking scores to predict potency .
- ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce hERG liability .
Q. What advanced analytical techniques are required to confirm metabolic stability and degradation pathways?
- LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the azetidine ring) using liver microsome assays .
- Stability studies : Monitor hydrolytic degradation (e.g., carboxamide cleavage) under physiological pH (7.4) via HPLC-UV .
- Thermogravimetric analysis (TGA) : Assess thermal stability (degradation onset >200°C) for formulation planning .
Contradiction Analysis & Methodological Guidance
Q. How should researchers address discrepancies in biological activity data across studies (e.g., variable IC₅₀ values in anticonvulsant assays)?
- Standardize protocols : Adopt OECD guidelines for in vivo models (e.g., consistent seizure induction methods in MES tests) .
- Control variables : Compare results under identical conditions (e.g., rodent strain, dosing intervals).
- Meta-analysis : Pool data from ≥3 independent studies to calculate weighted mean IC₅₀ values .
Q. What experimental and computational approaches validate the proposed mechanism of action for this compound?
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to suspected targets .
- Gene knockout models : CRISPR-Cas9-edited cell lines (e.g., GABA receptor subunit knockouts) confirm target specificity .
- Pathway analysis : RNA-seq profiling of treated vs. untreated cells identifies differentially expressed genes (e.g., MAPK/ERK pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
